molecular formula C11H6BrN3O2 B8474724 5-Cyano-1-(4-bromophenyl)uracil

5-Cyano-1-(4-bromophenyl)uracil

Cat. No.: B8474724
M. Wt: 292.09 g/mol
InChI Key: NQVXGXMYGVQTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-1-(4-bromophenyl)uracil is a substituted uracil derivative characterized by a cyano group at the 5-position and a 4-bromophenyl group at the 1-position of the pyrimidine ring. Its synthesis involves the reaction of 4-bromoaniline with α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide, followed by cyclization, yielding a compound with a melting point of 257–260°C . This structure combines the electron-withdrawing properties of the bromine atom (on the phenyl ring) and the cyano group, which may influence its electronic profile, aromaticity, and intermolecular interactions.

Properties

Molecular Formula

C11H6BrN3O2

Molecular Weight

292.09 g/mol

IUPAC Name

1-(4-bromophenyl)-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C11H6BrN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-13)10(16)14-11(15)17/h1-4,6H,(H,14,16,17)

InChI Key

NQVXGXMYGVQTKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=O)NC2=O)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Melting Points: The cyano group at the 5-position generally increases melting points compared to non-cyano analogs. However, substituents on the phenyl ring modulate this trend. For example, the 4-cyanophenyl derivative exhibits the highest melting point (324–326°C), likely due to enhanced dipole interactions from dual cyano groups .
  • Electronic Effects : Halogen substituents (Br, F) and trifluoromethyl groups (CF₃) introduce electron-withdrawing effects, altering aromaticity and reactivity. The bromophenyl group in the target compound balances moderate electron withdrawal with increased hydrophobicity compared to fluorine .

Aromaticity and Electronic Properties

Substituents significantly influence the aromaticity of the uracil ring:

  • Cyano Group: The 5-cyano group introduces strong electron withdrawal, which may localize π-electron density and reduce aromaticity compared to unmodified uracil. This contrasts with halogenated uracils (e.g., 5-bromouracil), where halogenation enhances hydrogen-bonding capacity in nucleic acid analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.